diethyl cyclopropylphosphonate
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Overview
Description
Diethyl cyclopropylphosphonate is an organophosphorus compound characterized by a cyclopropyl group attached to a phosphonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl cyclopropylphosphonate can be synthesized through several methods. One common approach involves the reaction of cyclopropylmagnesium bromide with diethyl phosphite under controlled conditions. The reaction typically proceeds as follows:
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Preparation of Cyclopropylmagnesium Bromide:
- Cyclopropyl bromide is reacted with magnesium in anhydrous ether to form cyclopropylmagnesium bromide.
- Reaction conditions: Anhydrous ether, room temperature.
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Reaction with Diethyl Phosphite:
- Cyclopropylmagnesium bromide is then reacted with diethyl phosphite to yield this compound.
- Reaction conditions: Anhydrous ether, room temperature, inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: Diethyl cyclopropylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Cyclopropyl-substituted phosphonates.
Scientific Research Applications
Diethyl cyclopropylphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential use in drug development, particularly as a prodrug or a bioisostere.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of diethyl cyclopropylphosphonate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by mimicking the natural substrate of the enzyme, thereby blocking its active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Diethyl phosphonate: Lacks the cyclopropyl group, making it less sterically hindered.
Cyclopropylphosphonic acid: Contains a phosphonic acid group instead of a phosphonate ester.
Cyclopropylmethylphosphonate: Similar structure but with a methyl group attached to the cyclopropyl ring.
Uniqueness: Diethyl cyclopropylphosphonate is unique due to the presence of both the cyclopropyl group and the phosphonate moiety. This combination imparts distinct steric and electronic properties, making it a valuable compound in various chemical and biological applications.
Properties
CAS No. |
945459-87-0 |
---|---|
Molecular Formula |
C7H15O3P |
Molecular Weight |
178.2 |
Purity |
95 |
Origin of Product |
United States |
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